molecular formula C19H26N2O5 B3818920 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane

Cat. No. B3818920
M. Wt: 362.4 g/mol
InChI Key: AWTLSMDBNWQWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune disorders. The compound belongs to the class of kinase inhibitors and acts by inhibiting the activity of the spleen tyrosine kinase (SYK).

Mechanism of Action

2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane acts by inhibiting the activity of SYK, a tyrosine kinase that plays a critical role in the signaling pathways involved in the growth and survival of cancer cells and immune cells. By blocking the activity of SYK, this compound can disrupt the signaling pathways that promote cell proliferation and survival, leading to the death of cancer cells and the suppression of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In cancer cells, this compound can induce cell death by blocking the activity of SYK and disrupting the signaling pathways that promote cell survival and proliferation. In immune cells, this compound can suppress the activation and proliferation of B cells and T cells, leading to the suppression of immune responses. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in autoimmune disorders.

Advantages and Limitations for Lab Experiments

2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has several advantages for use in lab experiments, including its high potency and selectivity for SYK, its ability to effectively block the signaling pathways involved in cancer cell growth and immune cell activation, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane and other SYK inhibitors. One area of focus is the identification of biomarkers that can predict the response of cancer cells and immune cells to SYK inhibition, which may help to optimize patient selection and treatment strategies. Another area of research is the development of combination therapies that can enhance the efficacy of SYK inhibitors by targeting complementary signaling pathways. Additionally, ongoing clinical trials are evaluating the safety and efficacy of this compound and other SYK inhibitors in various types of cancer and autoimmune disorders, which may provide further insights into their therapeutic potential.

Scientific Research Applications

2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. Several studies have demonstrated that this compound has potent inhibitory activity against SYK and can effectively block the signaling pathways involved in the growth and survival of cancer cells and immune cells. As a result, this compound has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors, as well as autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2-methoxy-1-[4-[4-(oxazinane-2-carbonyl)phenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-24-14-18(22)20-11-8-17(9-12-20)26-16-6-4-15(5-7-16)19(23)21-10-2-3-13-25-21/h4-7,17H,2-3,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLSMDBNWQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)N3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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